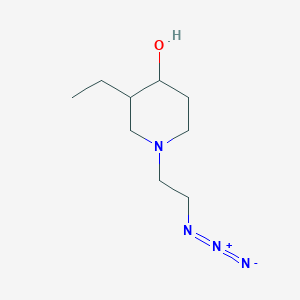

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMNVATDNEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Structural and Functional Differences

- Ring Size and Substituents: The piperidine ring in this compound (6-membered) contrasts with azepane (7-membered, ) and pyrrolidine (5-membered, ). Larger rings may reduce ring strain but alter conformational flexibility.

Azide Reactivity :

Energetic vs. Medicinal Applications :

Physicochemical Properties

Solubility and Stability :

- The hydroxyl group in the target compound likely increases aqueous solubility compared to the methoxy-substituted pyrrolidine (). Ionic triazolium salts () exhibit high thermal stability but hygroscopicity.

- Discontinuation of 1-(2-Azidoethyl)-3-methoxypyrrolidine () may relate to instability or synthesis challenges.

Hazard Profiles :

- Azide-containing compounds (e.g., ) pose explosion risks under friction, heat, or shock. The absence of nitro or perchlorate groups in the target compound may mitigate hazards compared to triazolium perchlorate derivatives ().

Preparation Methods

Synthesis of the Azidoethyl Piperidine Intermediate

The key intermediate in the synthesis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is 1-(2-azidoethyl)piperidin-4-one, which is prepared via nucleophilic substitution using sodium azide and 1,2-dibromoethane, followed by reaction with 4-piperidone monohydrate hydrochloride.

- A solution of sodium azide (0.117 g, 1.8 mmol) in acetone (3 mL) is stirred with 1,2-dibromoethane (0.25 mL, 2.9 mmol) at room temperature for 24 hours to generate 1-azido-2-bromoethane in situ.

- Separately, 4-piperidone monohydrate hydrochloride is dissolved in acetone (10 mL) and treated with sodium carbonate (1.09 g, 7.92 mmol), stirring at room temperature for 1 hour.

- The azido-bromo intermediate solution is slowly added to the piperidone mixture, and the combined suspension is refluxed for 18 hours.

- After cooling, the reaction mixture is extracted with dichloromethane and water; the organic phase is washed with sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using a gradient of ethyl acetate in hexane to yield 1-(2-azidoethyl)piperidin-4-one as a light-yellow oil with approximately 40% yield.

| Parameter | Value |

|---|---|

| Yield | 40% (120 mg, 0.71 mmol) |

| 1H NMR (400 MHz, CDCl3) | δ 3.39 (t, J = 6.0 Hz, 2H), 2.84 (t, J = 6.0 Hz, 4H), 2.74 (t, J = 6.0 Hz, 2H), 2.49 (t, J = 6.0 Hz, 4H) |

| 13C NMR (100 MHz, CDCl3) | δ 208.6, 56.3, 53.2 (2C), 48.7, 41.2 (2C) |

| HRMS (ESI) | Calculated for C12H12N4O [M+H]+: 169.10447; Found: 169.10797 |

This intermediate serves as the foundation for further functionalization to obtain the target compound.

Introduction of the Ethyl Group and Hydroxyl Functionalization

The transformation from 1-(2-azidoethyl)piperidin-4-one to this compound involves reductive amination and selective reduction steps, which are typically carried out under controlled conditions to introduce the ethyl substituent at the 3-position and reduce the ketone to a hydroxyl group.

While explicit detailed procedures for this exact step in the literature are limited, analogous methodologies from fentanyl derivative syntheses suggest:

- Reductive amination of the piperidin-4-one with ethylamine or an ethyl equivalent under mild reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the ethyl substituent at the 3-position.

- Subsequent reduction of the ketone functionality at the 4-position to the corresponding alcohol, often using sodium borohydride or similar hydride donors.

These steps require careful control of reaction conditions to maintain the azido group integrity, which is sensitive to strong reducing agents and heat.

Summary of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Azide formation | Sodium azide + 1,2-dibromoethane in acetone, RT 24h | 1-Azido-2-bromoethane intermediate | Key for azidoethyl group introduction |

| Coupling with piperidone | 4-Piperidone monohydrate hydrochloride + Na2CO3, reflux 18h | 1-(2-Azidoethyl)piperidin-4-one | Moderate yield (40%), purified by chromatography |

| Reductive amination & reduction | Ethylamine or equivalent + reducing agent (e.g., NaBH3CN) | This compound | Requires mild conditions to preserve azide |

| Alternative azide introduction | Epoxide + NaN3 in 1-methyl-2-pyrrolidone, 100–110 °C, 20h | Organic azide compound | Scalable method from patent literature |

Research Findings and Considerations

- The synthesis of the azidoethyl intermediate is pivotal and typically involves a one-pot methodology combining azide generation and nucleophilic substitution on the piperidone ring.

- The azido group introduction is highly efficient under mild conditions, but subsequent steps must be carefully designed to avoid azide decomposition.

- The ethyl substitution at the 3-position and hydroxylation at the 4-position are generally achieved through reductive amination and selective reduction, though specific protocols for this compound are less documented and may require optimization.

- Purification is commonly performed via column chromatography with gradients of ethyl acetate in hexane, ensuring high purity of intermediates and final products.

- Analytical characterization by NMR and HRMS confirms the structure and purity of synthesized intermediates.

Q & A

Q. Table 1: Stability Study Design for this compound

| Condition | pH Range | Temperature (°C) | Duration (Days) | Analytical Method |

|---|---|---|---|---|

| Acidic Hydrolysis | 1–3 | 37 | 7 | LC-MS (m/z 253→211) |

| Thermal Stress | 7.4 | 60 | 14 | FT-IR, HPLC |

Q. Table 2: Computational Parameters for Pharmacokinetic Modeling

| Parameter | Model Used | Input Data | Output Metric |

|---|---|---|---|

| logP | SwissADME | SMILES string | Predicted clogP = 1.8 |

| BBB Permeability | PAMPA-BBB | Experimental permeability | Pe (10⁻⁶ cm/s) = 4.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.